N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide
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Overview
Description
N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and a methanesulfonamide group, which is known for its sulfonamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide typically involves the reaction of a pyrimidine derivative with a sulfonamide precursor. One common method involves the condensation of 5-hydroxy-6-oxo-1H-pyrimidine-2-carbaldehyde with 3-aminophenylmethanesulfonamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted sulfonamide derivatives .
Scientific Research Applications
N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes involved in biofilm formation and virulence . This disruption of bacterial communication can reduce the pathogenicity of bacterial infections.
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also feature a pyrimidine ring and have shown similar quorum sensing inhibitory activity.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide is unique due to its dual functionality, combining the properties of both pyrimidine and sulfonamide groups. This combination enhances its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C11H11N3O4S |
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Molecular Weight |
281.29 g/mol |
IUPAC Name |
N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H11N3O4S/c1-19(17,18)14-8-4-2-3-7(5-8)10-12-6-9(15)11(16)13-10/h2-6,14-15H,1H3,(H,12,13,16) |
InChI Key |
IVPXXHZLXUXUEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C(=O)N2)O |
Origin of Product |
United States |
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